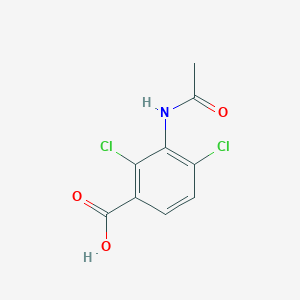

2,4-Dichloro-3-acetamidobenzoic acid

Description

2,4-Dichloro-3-acetamidobenzoic acid is a chlorinated aromatic compound featuring a benzoic acid backbone substituted with chlorine atoms at positions 2 and 4 and an acetamido group at position 3. This structure confers unique physicochemical properties, including moderate lipophilicity due to the chlorine substituents and hydrogen-bonding capacity via the acetamido and carboxylic acid groups.

Properties

IUPAC Name |

3-acetamido-2,4-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c1-4(13)12-8-6(10)3-2-5(7(8)11)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNUYPZFVNHVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-acetamidobenzoic acid typically involves the chlorination of 3-acetamidobenzoic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective substitution of chlorine atoms at the 2 and 4 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-acetamidobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The acetamido group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Hydrolysis: Acidic or basic conditions are employed to hydrolyze the acetamido group.

Major Products Formed

Substitution Reactions: Products include various substituted benzoic acids and amides.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Hydrolysis: The major product is 2,4-dichlorobenzoic acid.

Scientific Research Applications

2,4-Dichloro-3-acetamidobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-acetamidobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with 2,4-dichloro-3-acetamidobenzoic acid, enabling comparative analysis of their properties:

Key Observations:

- Chlorine Substitution: Both this compound and 2,4-Dichlorophenoxyacetic acid (2,4-D) feature 2,4-dichloro substitution, which enhances lipophilicity and environmental persistence. However, 2,4-D’s phenoxyacetic acid group is associated with herbicidal activity, while the acetamido group in the target compound may alter bioactivity .

- Acetamido vs. Hydroxy Groups : The acetamido group in the target compound likely reduces solubility in aqueous media compared to MSA and caffeic acid, which possess hydroxyl or acrylic acid groups that enhance hydrophilicity .

- Reactivity : The carboxylic acid group in all compounds enables salt formation, but the acetamido group in the target compound may confer resistance to enzymatic hydrolysis compared to ester-containing analogs like 2,4-D .

Toxicity and Environmental Impact

- Over 399 studies cited in its toxicological profile underscore its regulatory scrutiny.

- The acetamido group may mitigate toxicity compared to 2,4-D by altering metabolic pathways .

- Caffeic Acid : Generally recognized as safe (GRAS) with antioxidant properties, contrasting sharply with chlorinated analogs due to its lack of halogenation .

Biological Activity

2,4-Dichloro-3-acetamidobenzoic acid (commonly referred to as 2,4-D) is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article provides an in-depth overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is a chlorinated derivative of benzoic acid. Its chemical formula is C9H8Cl2N2O2, and it features two chlorine atoms at the 2 and 4 positions on the benzene ring, with an acetamido group at the 3 position. This structural configuration contributes to its unique biological properties.

The biological activity of 2,4-D can be attributed to its interaction with various cellular targets:

- Enzyme Inhibition :

- Cytotoxicity :

- Genotoxicity :

Case Study 1: Human Exposure

In a notable incident involving a farmer who accidentally ingested a formulation containing 2,4-D at a dose estimated at 100 mg/kg, symptoms included muscular paralysis and elevated liver enzymes. This case highlights the potential acute toxicity associated with high doses of the compound .

Case Study 2: Long-term Exposure

A study involving workers exposed to 0.43-0.57 mg/kg/day of 2,4-D over several years showed no significant health differences compared to unexposed populations. This suggests that low-level exposure may not pose significant health risks; however, long-term effects remain a subject of investigation .

Biological Activity Summary Table

| Biological Activity | Effect | IC50 Value |

|---|---|---|

| Cytotoxicity | Liver Cancer (WRL-68) | ~86 μM |

| Cytotoxicity | Colon Cancer (Caco-2) | Not specified |

| Enzyme Inhibition | AChE | Not specified |

| Enzyme Inhibition | BChE | Not specified |

| Genotoxicity | Gene Conversion in Yeast | Increased frequency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.